

Total Synthesis of Osmanthuside B: A Detailed Methodological Overview

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of **Osmanthuside B**, a phenylpropanoid glycoside with notable biological activities, including α -glucosidase and aldol reductase inhibition, as well as antioxidant, antibacterial, and hepatoprotective properties.[1] The methodology described herein is based on a convergent and efficient synthetic strategy that avoids extensive use of protecting groups, a common hurdle in traditional glycoside synthesis.[1]

Chemical Structure and Properties

Osmanthuside B is a complex natural product with the molecular formula C29H36O13 and a molecular weight of 592.6 g/mol .[2] Its structure features a central glucose core linked to a phenylethyl group, a rhamnosyl moiety, and a coumaroyl group.[1][2]



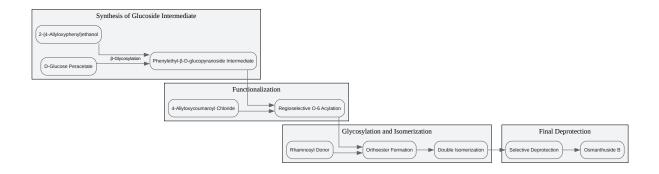
Property	Value	Source
Molecular Formula	C29H36O13	[2]
Molecular Weight	592.6 g/mol [2]	
IUPAC Name	[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4- [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate	[2]

Synthetic Strategy Overview

The total synthesis of **Osmanthuside B** was successfully achieved in seven steps with an overall yield of 22%.[1] A key feature of this synthesis is the strategic use of a double isomerization of a glucose-rhamnose orthoester, which simplifies the process and circumvents the challenges of direct glycosylation.[1] The synthetic pathway is designed to be a model for the preparation of a broader class of complex phenylpropanoid glycosides.[1]

The overall workflow of the total synthesis is depicted in the following diagram:





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Figure 1: Overall workflow for the total synthesis of **Osmanthuside B**.

Key Experimental Protocols

The following protocols detail the pivotal steps in the synthesis of **Osmanthuside B**.

Synthesis of the Glucoside Intermediate

The initial step involves the β -glycosylation of D-glucose peracetate with 2-(4-allyloxyphenyl)ethanol. This reaction establishes the core phenylethyl- β -D-glucopyranoside structure.[1]

Regioselective Acylation and Rhamnosylation

A crucial phase of the synthesis is the regioselective coumaroylation at the O-6 position of the unprotected glucoside, followed by rhamnosylation. This sequence leads to the formation of 2-

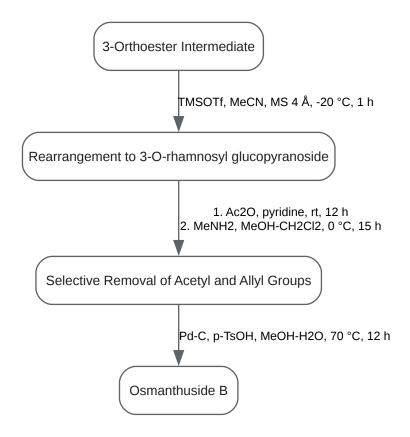


and 3-O-rhamnosyl orthoester glucopyranosides.[1]

Double Isomerization and Final Steps

The key glucose-rhamnose orthoester double isomerization facilitates the rearrangement to the desired glycosidic linkage.[1] Subsequent selective removal of acetyl and allyl protecting groups yields the final product, **Osmanthuside B**.[1]

The final steps in the synthesis are outlined below:



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Figure 2: Key reactions in the final stages of **Osmanthuside B** synthesis.[1]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of **Osmanthuside B**.



Step	Reaction	Reagents and Conditions	Yield (%)
1	Rearrangement of 3- orthoester	TMSOTf, CH2Cl2, MS 4 Å, -78 °C, 30 min	-
2	Acetylation	Ac2O, pyridine, rt, 12 h	-
3	Deacetylation	MeNH2, MeOH– CH2Cl2, 0 °C, 15 h	-
4	Isomerization	TMSOTf, MeCN, MS 4 Å, -20 °C, 1 h	-
5	Deacetylation	Mg(OMe)2, MeOH, rt, 18 h	-
6	Deprotection	Pd–C, p-TsOH, MeOH–H2O, 70 °C, 12 h	-
Overall	Total Synthesis of Osmanthuside B	Seven steps from starting materials	22[1]

Note: Specific yields for intermediate steps were not detailed in the provided search results, but the overall yield is reported as 22%.[1]

Conclusion

The described methodology provides a robust and efficient pathway for the total synthesis of **Osmanthuside B**.[1] The key innovation of a glucose-rhamnose orthoester double isomerization offers a significant advantage over traditional, protection-heavy synthetic routes.

[1] This approach not only enables the successful synthesis of **Osmanthuside B** but also holds promise for the synthesis of other complex phenylpropanoid glycosides, thereby facilitating further research into their biological activities and potential therapeutic applications.[1]



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References

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